3-Ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the triazaspirodecane core and the methoxyphenylacetyl group makes this compound of significant interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spiro Core: The spiro core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Methoxyphenylacetyl Group: The methoxyphenylacetyl group can be introduced through an acylation reaction using 4-methoxyphenylacetyl chloride and a suitable base, such as triethylamine.
Final Cyclization: The final cyclization step involves the reaction of the intermediate with an appropriate reagent to form the triazaspirodecane core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylacetyl group may play a crucial role in binding to these targets, while the triazaspirodecane core provides structural stability. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structural features.
Triazaspirodecane Derivatives: Compounds with variations in the substituents on the triazaspirodecane core.
Uniqueness
3-Ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the specific combination of the methoxyphenylacetyl group and the triazaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-21-16(23)18(19-17(21)24)8-10-20(11-9-18)15(22)12-13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKUMYUYSKEBAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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